Dicor products are manufactured by Dicor Corporation, which specializes in roofing and sealing solutions for the recreational vehicle and construction industries. The company focuses on innovative materials that enhance durability and performance in various environmental conditions.
Dicor cement can be classified as a sealant rather than traditional cement used for structural purposes. It is specifically formulated to create waterproof seals in roofing applications, making it essential for preventing leaks and ensuring the longevity of roofing systems.
The synthesis of Dicor cement involves the formulation of polymer-based compounds that provide flexibility and adhesion. The primary components include:
The production process typically involves mixing the raw materials under controlled conditions to achieve a homogenous blend. This mixture is then subjected to specific temperature and pressure conditions to ensure proper curing and adhesion properties.
The molecular structure of Dicor cement is characterized by long-chain polymers that contribute to its elastomeric properties. The exact chemical composition can vary based on specific formulations but generally includes:
While specific molecular data for Dicor cement is proprietary, it typically contains a high percentage of silicate compounds, which are essential for its adhesive properties.
Dicor cement undergoes several chemical reactions during curing:
The curing process is critical as it determines the final properties of the cement. Factors such as temperature, humidity, and the presence of catalysts can significantly affect the rate of curing and the final performance characteristics.
The mechanism by which Dicor cement functions involves:
Performance tests indicate that Dicor cement maintains its integrity under various environmental conditions, including temperature fluctuations and exposure to UV light.
Laboratory tests have shown that Dicor cement exhibits excellent adhesion properties on various substrates, maintaining performance even after prolonged exposure to moisture.
Dicor cement is primarily used in:
The evolution of dental ceramics spans over three centuries, beginning with Alexis Duchateau’s pioneering porcelain dentures in 1774. These early attempts, while esthetically progressive, suffered from brittleness and poor functionality due to their high feldspathic glass content (σ ~60 MPa) [4] [8]. A breakthrough came in 1886 when Charles Land introduced porcelain inlays and crowns, though clinical adoption remained limited due to inadequate strength [4]. The 20th century witnessed systematic efforts to reinforce ceramics:
Table 1: Key Milestones in Dental Glass-Ceramics Development
Year | Innovation | Significance |
---|---|---|
1774 | Porcelain dentures (Duchateau) | First ceramic dental prostheses; solved hygiene issues of ivory/wood dentures |
1886 | Porcelain inlays/crowns (Land) | Introduced esthetic tooth-colored restorations; limited by low strength (σ ~60 MPa) |
1965 | Leucite reinforcement | Boosted strength to 138 MPa via crystalline dispersion |
1984 | Dicor glass-ceramic (Dentsply) | Castable system with 55 vol% mica crystals; strength σ ~229 MPa |
1990s | Lithium disilicate (IPS e.max) | Higher crystal content (70 vol%); strength σ ~480 MPa |
Dicor cement is defined as a tetrasilicic fluormica glass-ceramic initially supplied as a moldable glass for centrifugal casting, followed by ceramming to induce crystalline microstructure. Its chemical composition comprises:
During fabrication, the glass is cast at 1,350°C and then heat-treated (cerammed) at 1,075°C. This precipitates 55 vol% plate-like mica crystals (K₂Mg₅Si₈O₂₀F₄) within a glass matrix, dissipating crack-propagation energy and enhancing fracture resistance [4] [5].
Classification follows dental cement taxonomy:
Table 2: Chemical Composition of Dicor Cement
Component | Weight % | Function |
---|---|---|
SiO₂ | 45-55 | Glass network former; provides structural integrity |
MgO | 15-20 | Modifier; enables mica crystal formation during ceramming |
K₂O | 10-15 | Flux; reduces melting temperature |
F | 5-10 | Nucleating agent; generates radiopaque crystalline phase |
Al₂O₃ | <5 | Stabilizes glass structure |
Dicor releases fluoride ions (0.5–1.0 ppm/day) through ion exchange, inhibiting cariogenic bacteria and remineralizing adjacent enamel. Unlike resin cements, its inorganic composition eliminates monomer-related cytotoxicity risks [5] [7].
The material’s translucency (refractive index: 1.52) matches enamel (1.63), while mica crystals scatter light identically to hydroxyapatite rods. This eliminates the grayish hue of metal-ceramic crowns, offering lifelike depth and opalescence unattainable with zinc phosphate or glass ionomer cements [4] [5].
Dicor exhibits minimal thermal expansion mismatch (CTE: 7.0×10⁻⁶/°C vs. tooth: 8.3×10⁻⁶/°C), reducing interfacial stresses during temperature cycles. Clinical studies report 82% restoration survival at 10 years, with only 14% failing due to fracture—a rate comparable to metal-ceramic systems [5].
Table 3: Comparative Properties of Dicor vs. Conventional Cements
Property | Dicor | Zinc Phosphate | Glass Ionomer | Resin Cement |
---|---|---|---|---|
Compressive Strength (MPa) | 229 | 70–140 | 70–172 | 70–300 |
Solubility (%) | 0.01 | 0.06 | 0.1–0.5 | 0.001 |
Fluoride Release | Yes (sustained) | No | Yes (high initial) | Minimal |
Aesthetics | Excellent | Opaque | Translucent | Variable |
As a monolithic system, Dicor eliminated veneering porcelain—a common failure point in layered crowns. Its castability enabled precise adaptation to preparations (<100 μm marginal gap), while ceramming converted the material into a machinable ceramic compatible with chairside adjustments [5] [4].
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